5-Pyridin-2-ylpyrazolidin-3-amine

Adenosine Receptor GPCR Binding Affinity

5-Pyridin-2-ylpyrazolidin-3-amine (C8H12N4, MW 164.21) is a saturated heterocyclic building block distinct from its aromatic pyrazole analog. The saturated pyrazolidine ring confers conformational flexibility and unique hydrogen-bonding geometry critical for target engagement. Quantitative binding data (A1 Ki=65 nM; α2-adrenergic Ki=6.5 nM) enables direct assay validation and SAR benchmarking. Used as a scaffold-hopping template for Plk1/DLK kinase inhibitors and as a precursor for functionalized pyridyl-amine ligands. Choose this characterized tool compound to ensure experimental reproducibility and avoid the confounding biological profiles of unsaturated analogs.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
Cat. No. B12361844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyridin-2-ylpyrazolidin-3-amine
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESC1C(NNC1N)C2=CC=CC=N2
InChIInChI=1S/C8H12N4/c9-8-5-7(11-12-8)6-3-1-2-4-10-6/h1-4,7-8,11-12H,5,9H2
InChIKeyYSMVTOIWQBQUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Pyridin-2-ylpyrazolidin-3-amine: Characterized Heterocyclic Scaffold for Kinase and GPCR Research


5-Pyridin-2-ylpyrazolidin-3-amine is a heterocyclic compound comprising a saturated pyrazolidine ring linked to a pyridine moiety, with a molecular formula of C8H12N4 and a molecular weight of 164.21 g/mol . This compound, which is distinct from its aromatic pyrazole analog (5-pyridin-2-yl-2H-pyrazol-3-ylamine, C8H8N4, MW 160.18), is supplied for research use only and possesses a cataloged set of physicochemical properties and a known synthetic route . The presence of the amine group and the pyrazolidine scaffold allows for potential interactions with various biological targets, including adenosine and adrenergic receptors, making it a defined starting point for medicinal chemistry and chemical biology studies [1][2].

Why 5-Pyridin-2-ylpyrazolidin-3-amine Cannot Be Interchanged with Uncharacterized Pyrazolidine Analogs


While the pyrazolidine core is common in medicinal chemistry, the specific substitution pattern and heteroaryl group (pyridin-2-yl) are critical determinants of target engagement and selectivity. In related series, modifications such as replacing the pyridine ring or altering the substitution pattern can lead to complete loss of activity or significant changes in potency and receptor subtype selectivity [1]. For instance, the aromatic counterpart 5-Pyridin-2-yl-2H-pyrazol-3-ylamine differs in molecular formula and weight, and the saturated nature of the pyrazolidine ring in the target compound impacts its conformation and potential for hydrogen bonding . Therefore, selecting a well-defined, commercially available compound like 5-Pyridin-2-ylpyrazolidin-3-amine provides a reproducible and specific starting point for research, avoiding the risks associated with uncharacterized or structurally similar but biologically distinct alternatives.

5-Pyridin-2-ylpyrazolidin-3-amine: Quantitative Pharmacological and Synthetic Benchmarks for Procurement


Quantified Adenosine A1 Receptor Affinity Benchmark

5-Pyridin-2-ylpyrazolidin-3-amine demonstrates a defined binding affinity (Ki) for the rat A1-adenosine receptor of 65 nM in a radioligand displacement assay [1]. This provides a clear quantitative baseline for characterizing this specific compound's interaction with a key GPCR target, distinguishing it from uncharacterized pyrazolidine analogs for which such data may not exist. Direct comparisons to other compounds in the same assay are not provided.

Adenosine Receptor GPCR Binding Affinity

Established Alpha-2 Adrenergic Receptor Affinity Profile

The compound exhibits quantifiable binding to the alpha-2 adrenergic receptor with a Ki of 6.5 nM and an IC50 of 7 nM, as determined by [3H]rauwolscine displacement in rat cortex [1]. This data provides a potency benchmark. A preliminary selectivity window is suggested by its lower affinity for the alpha-1 adrenergic receptor, where the Ki is 400 nM and IC50 is 2500 nM in a rat liver [3H]prazosin displacement assay [1]. This data suggests a >60-fold difference in binding affinity (based on Ki values) between the alpha-2 and alpha-1 subtypes in these assays.

Adrenergic Receptor GPCR Selectivity

Validated Synthesis with Reported Yield for Procurement Planning

A scalable synthetic route for the closely related aromatic analog 5-Pyridin-2-yl-2H-pyrazol-3-ylamine is documented in a patent, detailing the condensation of 3-(2-Pyridyl)-3-oxopropanenitrile with hydrazine in ethanol under reflux for 24 hours, achieving a high reported yield of 91% [1]. While this route is for the pyrazole derivative, the pyrazolidine analog can be derived from it, providing a validated synthetic entry point. This contrasts with many analogs whose synthetic pathways may not be publicly disclosed, offering an advantage in terms of cost-effective procurement and independent verification.

Chemical Synthesis Medicinal Chemistry Process Chemistry

Validated Research Applications for 5-Pyridin-2-ylpyrazolidin-3-amine


Benchmarking and Profiling of GPCR Ligand Interactions

Researchers can utilize 5-Pyridin-2-ylpyrazolidin-3-amine as a characterized tool compound for studying adenosine and adrenergic receptor pharmacology. The quantitative binding data (e.g., Ki = 65 nM for A1 receptor, Ki = 6.5 nM for alpha-2 adrenergic receptor) provides a reference point for establishing or validating new assays and for structure-activity relationship (SAR) studies [1][2].

Medicinal Chemistry Starting Point for Kinase Inhibitor Design

The pyrazolidine scaffold and pyridine moiety are privileged structures in kinase inhibitor research. 5-Pyridin-2-ylpyrazolidin-3-amine can serve as a key intermediate or a scaffold-hopping template for synthesizing novel kinase inhibitors, as the core structure is present in potent inhibitors of targets like Polo-like kinase 1 (Plk1) and Dual Leucine Zipper Kinase (DLK) [3][4].

Precursor for Synthesizing Functionalized Pyridylamine Ligands

This compound's amine and pyrazolidine functionalities make it a valuable building block for further derivatization. It can be used as a precursor in the synthesis of more complex ligands or metal-binding agents, a strategy supported by patents detailing methods for preparing functionalized pyridyl-amines for use as ligands in catalytic processes [5].

Internal Standard for Analytical Method Development

Due to its defined structure and physicochemical properties (including InChI and SMILES notation), 5-Pyridin-2-ylpyrazolidin-3-amine is suitable for use as an analytical reference standard in method development, quality control, and chemical analysis, particularly when characterizing similar heterocyclic compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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